molecular formula C19H24N2O4 B3966559 3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3966559
M. Wt: 344.4 g/mol
InChI Key: RVCTXEXZQWXZOY-UHFFFAOYSA-N
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Description

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentene ring attached to a phenoxy group, which is further connected to a hydroxypropyl chain and an imidazolidine-dione core. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclopent-2-en-1-ylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Hydroxypropylation: The phenoxy intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

    Imidazolidine-Dione Formation: The final step involves the cyclization of the hydroxypropyl intermediate with a suitable urea derivative under acidic conditions to form the imidazolidine-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Introduction of various functional groups onto the phenoxy ring.

Scientific Research Applications

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of mycobacterial N-acetyltransferase (NAT) enzymes by binding to the active site and preventing the acetylation of substrates . This inhibition disrupts the metabolic processes of mycobacteria, leading to their reduced growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentene ring and the hydroxypropyl chain differentiates it from other imidazolidine-dione derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(2)17(23)21(18(24)20-19)11-15(22)12-25-16-9-7-14(8-10-16)13-5-3-4-6-13/h3,5,7-10,13,15,22H,4,6,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCTXEXZQWXZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3CCC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[3-(4-cyclopent-2-en-1-ylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

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